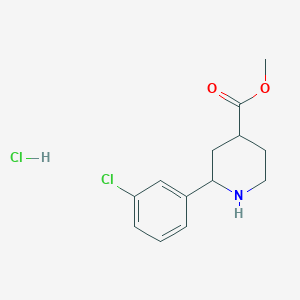

Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride

Description

Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride is a piperidine derivative featuring a 3-chlorophenyl substituent at the 2-position of the piperidine ring and a methyl ester group at the 4-position, with a hydrochloride salt. Piperidine derivatives are widely studied for their pharmacological properties, including opioid receptor modulation (e.g., meperidine) and central nervous system (CNS) activity .

Properties

Molecular Formula |

C13H17Cl2NO2 |

|---|---|

Molecular Weight |

290.18 g/mol |

IUPAC Name |

methyl 2-(3-chlorophenyl)piperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H16ClNO2.ClH/c1-17-13(16)10-5-6-15-12(8-10)9-3-2-4-11(14)7-9;/h2-4,7,10,12,15H,5-6,8H2,1H3;1H |

InChI Key |

GNIVKAHCJMJEJX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCNC(C1)C2=CC(=CC=C2)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Sequence and Conditions

This method, adapted from industrial-scale piperidine syntheses, involves three stages:

Stage 1: Piperidine Core Functionalization

-

Starting Material : 3-Chlorophenylmagnesium bromide (Grignard reagent) reacts with a substituted piperidone (e.g., 4-carbomethoxypiperidone) in tetrahydrofuran (THF) at −10°C to 0°C.

-

Mechanism : Nucleophilic addition of the Grignard reagent to the ketone, followed by acid workup to yield 2-(3-chlorophenyl)piperidine-4-carboxylic acid.

Stage 2: Esterification

Stage 3: Hydrochloride Salt Formation

Optimization and Challenges

-

Purity Control : Residual THF and SOCl₂ require rigorous washing with sodium bicarbonate and brine.

-

Scalability : THF’s low boiling point (66°C) limits reaction scale unless replaced with 2-methyl-THF (b.p. 80°C).

Reductive Amination with Methanesulfonate Intermediate

Patent-Derived Industrial Synthesis

This route, patented for analogous piperidine hydrochlorides, emphasizes cost-effectiveness and safety:

Step 1: Reduction of 3-(3-Chlorophenyl)Propionic Acid

Step 2: Methanesulfonate Ester Formation

Step 3: N-Alkylation of Piperidine

Step 4: Nucleophilic Substitution and Salification

Advantages Over Traditional Methods

-

Safety : Avoids pyrophoric Grignard reagents.

-

Cost : NaBH₄ and MsCl are cheaper than organometallic reagents.

-

Scalability : DMAc’s high boiling point (165°C) enables larger batches.

Comparative Analysis of Methods

Critical Reaction Mechanisms

Nucleophilic Substitution (SN2)

The Grignard reagent attacks the electrophilic ketone carbon in 4-carbomethoxypiperidone, followed by protonation to form the secondary alcohol. Subsequent dehydration generates the 2-substituted piperidine.

Esterification via Acyl Chloride

Thionyl chloride converts the carboxylic acid to an acyl chloride, which undergoes nucleophilic acyl substitution with methanol:

.

Reductive Amination

NaBH₄ reduces the carboxylic acid to a primary alcohol, while I₂ catalyzes the reaction by generating BH₃·I⁻, a stronger reducing agent:

.

Industrial-Scale Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry and Anti-Cancer Applications

1.1 Anti-Cancer Properties

Recent studies have highlighted the potential of compounds related to methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride as anti-cancer agents. A series of compounds, including derivatives of piperidine, were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, such as myeloma, leukemia, and natural killer T-cell lymphoma. These compounds demonstrated significant inhibition of cell proliferation and induced apoptosis through the upregulation of pro-apoptotic genes like p53 and Bax .

1.2 Mechanism of Action

The mechanism by which these compounds exert their anti-cancer effects involves molecular docking studies that predict interactions with specific proteins implicated in cancer progression. For instance, compounds derived from the piperidine structure were shown to bind effectively to target proteins associated with hematological malignancies, suggesting a pathway for therapeutic intervention .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its analogs. Studies have indicated that modifications to the piperidine ring and substituents on the phenyl group can significantly influence biological activity. For instance, specific substitutions can enhance binding affinity to target proteins, thereby improving anti-cancer efficacy .

Pharmacokinetics and Drug-Like Properties

3.1 ADMET Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been performed to assess the pharmacokinetic properties of this compound. These studies aim to ensure that the compound possesses favorable drug-like characteristics, which are essential for its development as a therapeutic agent. The results indicate that many derivatives exhibit acceptable pharmacokinetic profiles, supporting their potential use in clinical settings .

Comparative Analysis of Related Compounds

To provide a comprehensive understanding of the applications of this compound, a comparison with related compounds is useful:

Case Studies

5.1 Case Study: Efficacy Against Hematological Cancers

In a recent study involving several synthesized piperidine derivatives, compounds exhibiting structural similarities to this compound were tested against hematological cancer cell lines. Results indicated that specific derivatives not only inhibited cell growth but also promoted apoptosis through molecular pathways involving critical signaling proteins .

5.2 Case Study: Molecular Docking Studies

Molecular docking studies conducted using software such as iGemdock have provided insights into how these compounds interact with target proteins at the molecular level. The analysis revealed stable binding interactions with several key proteins associated with cancer cell survival and proliferation, reinforcing the potential for these compounds in targeted cancer therapies .

Mechanism of Action

The mechanism of action of Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride with analogous piperidine derivatives:

*Estimated based on structural analogs.

Key Observations:

- Ester Group Variations : Ethyl esters (e.g., meperidine) may confer slower hydrolysis rates than methyl esters, affecting metabolic stability .

- Pharmacological Profile: Meperidine’s 4-phenyl group is critical for opioid receptor binding, whereas the 3-chlorophenyl substituent in the target compound may shift activity toward non-opioid targets .

Biological Activity

Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of anti-cancer and neuropharmacological effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a 3-chlorophenyl group and a methyl ester functional group. The structural formula can be represented as follows:

1. Anti-Cancer Activity

Recent studies have explored the anti-cancer potential of piperidine derivatives, including this compound. The following table summarizes findings related to its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 0.69 | Induction of apoptosis |

| HCT-116 (Colon Cancer) | 11.00 | Inhibition of HDAC activity |

| A549 (Lung Cancer) | 5.00 | Cell cycle arrest and apoptosis |

The compound exhibited significant cytotoxicity against HeLa cells, with an IC50 value of 0.69 μM, indicating strong anti-proliferative properties compared to standard chemotherapeutics like doxorubicin, which has an IC50 of 2.29 μM .

2. Neuropharmacological Effects

Piperidine derivatives are also known for their neuropharmacological activities. The compound has been investigated for its interaction with neurotransmitter receptors, particularly in relation to dopaminergic and cholinergic systems.

- Dopamine Receptor Interaction : Studies indicate that this compound may act as a ligand for dopamine receptors, potentially influencing dopamine reuptake mechanisms similar to cocaine analogs .

- Cholinergic Activity : The compound's structure suggests possible interaction with muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases .

Case Study: Anti-Cancer Efficacy

In a controlled study focusing on the effects of this compound on cancer cell lines:

- Methodology : The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound.

- Results : The compound demonstrated dose-dependent cytotoxicity across multiple cancer cell lines, with significant effects observed in HCT-116 cells, where it induced apoptosis as confirmed by flow cytometry analysis.

Research Findings on Pharmacokinetics

Pharmacokinetic studies highlighted the compound's absorption and metabolism characteristics:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized by reacting a substituted phenyl halide (e.g., 3-chlorophenyl bromide) with a piperidine-carboxylate precursor in the presence of a base like triethylamine or NaOH in dichloromethane . Optimization involves controlling temperature (typically 0–25°C), stoichiometry, and purification via recrystallization or column chromatography. Yield improvements may require iterative adjustments to solvent polarity (e.g., switching from THF to DCM) or catalyst selection (e.g., Pd-based catalysts for coupling reactions). Purity ≥98% is achievable using HPLC or flash chromatography .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the piperidine ring conformation, methyl ester group (δ ~3.7 ppm for OCH₃), and 3-chlorophenyl substituent (aromatic protons at δ ~7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅ClNO₂·HCl).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Based on analogous piperidine hydrochlorides:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of dust/aerosols .

- Storage : Store at 2–8°C in a dry, airtight container away from oxidizing agents .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) can determine absolute configuration. Key steps:

- Crystal Growth : Slow evaporation from ethanol/water mixtures to obtain high-quality crystals.

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) and measure at 100 K to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters and validate via R-factor (<5%) .

Q. How do substituent effects (e.g., chlorine position) influence the compound’s bioactivity or binding affinity in structure-activity relationship (SAR) studies?

- Methodological Answer : Compare analogs (e.g., 4-chloro vs. 3-chloro substitution) using:

- Computational Modeling : DFT calculations (e.g., Gaussian) to assess electronic effects on π-π stacking or hydrogen bonding.

- In Vitro Assays : Measure IC₅₀ values against target receptors (e.g., opioid or sigma receptors) to correlate substituent position with potency .

Q. What strategies can address discrepancies in solubility or stability data reported for this compound?

- Methodological Answer : Contradictions may arise from solvent polarity or pH variations. Systematic approaches include:

- Solubility Screening : Test in DMSO, water, and buffered solutions (pH 1–10) using nephelometry.

- Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products .

Q. How can this compound serve as a precursor for novel derivatives with enhanced pharmacological properties?

- Methodological Answer : Functionalize via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.